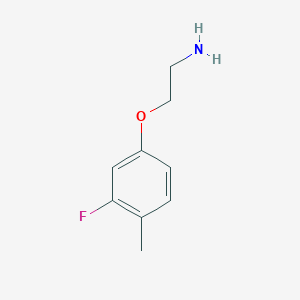

2-(3-Fluoro-4-methylphenoxy)ethan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-fluoro-4-methylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAMQORDSBYFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Research Context of Phenoxyethylamine Scaffolds

The phenoxyethylamine scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This framework consists of a phenoxy group linked by an ethylamine side chain. The inherent flexibility of the ether linkage and the basicity of the amine group allow for critical interactions with various biological targets.

Historically, this scaffold has been integral to the development of pharmaceuticals targeting the adrenergic system. For instance, derivatives of phenoxyethylamine have been investigated as potent and selective α1D adrenoceptor antagonists. nih.gov The modular nature of the phenoxyethylamine structure allows for systematic modifications of the aromatic ring and the amine terminus, enabling the fine-tuning of pharmacological activity. Researchers have explored a variety of substitutions on the phenoxy ring to optimize ligand-receptor interactions and improve selectivity.

Table 1: Key Structural Features of the Phenoxyethylamine Scaffold

| Structural Component | Significance in Bioactivity |

| Phenoxy Ring | Allows for diverse substitutions to modulate electronic and steric properties, influencing target binding and selectivity. |

| Ether Linkage | Provides conformational flexibility, enabling the molecule to adopt optimal orientations within a receptor's binding pocket. |

| Ethylamine Chain | The amine group often acts as a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions with the biological target. |

The Role of Fluorinated Aromatic Ethers in Chemical Synthesis

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. Fluorinated aromatic ethers, in particular, exhibit unique physicochemical properties that can profoundly influence a molecule's behavior. The high electronegativity and small size of the fluorine atom can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.comresearchgate.netnih.gov

The presence of a fluorine atom on an aromatic ring can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug molecule. mdpi.com

Increased Lipophilicity: In many cases, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.comresearchgate.net

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.

Favorable Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity and selectivity.

The synthesis of fluorinated aromatic ethers often involves nucleophilic aromatic substitution reactions, where a phenoxide displaces a leaving group on a fluorinated aromatic ring, or by employing specialized fluorinating reagents.

Positioning of 2 3 Fluoro 4 Methylphenoxy Ethan 1 Amine As a Subject of Chemical and Mechanistic Inquiry

Regioselective Construction of the Ether Linkage

The formation of the ether bond between the 3-fluoro-4-methylphenol (B1304798) and the two-carbon side chain is a critical step in the synthesis of the target molecule. This section delves into both classical and modern methods to achieve this transformation with high regioselectivity and yield.

The Williamson ether synthesis remains a cornerstone of ether formation due to its reliability and versatility. The reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. For the synthesis of the ether precursor to this compound, 3-fluoro-4-methylphenol is reacted with a suitable 2-haloethylamine equivalent, such as 2-bromoethylamine (B90993) hydrobromide, often with protection of the amine.

Optimization of reaction conditions is crucial for maximizing the yield and minimizing side reactions. Key parameters include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. Strong bases are required to fully deprotonate the phenol, while polar aprotic solvents are favored to solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.

| Base | Solvent | Temperature (°C) | Typical Leaving Group | Key Considerations |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 25-80 | Br, I | Powerful, irreversible deprotonation; requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | Br, I | Milder conditions, suitable for sensitive substrates. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | 25-100 | Br, I, OTs | Highly effective due to the "cesium effect," which enhances phenoxide nucleophilicity. |

| Sodium Hydroxide (NaOH) | Phase Transfer Catalyst (e.g., TBAB) in a biphasic system (e.g., Toluene/Water) | 50-100 | Cl, Br | Cost-effective for large-scale synthesis. |

While the Williamson ether synthesis is robust, alternative copper- and palladium-catalyzed methods have emerged, offering milder reaction conditions and broader substrate scope, particularly with less reactive aryl halides.

The Ullmann condensation , a classical copper-catalyzed reaction, can be employed to form the aryl ether bond. organic-chemistry.orgwikipedia.org Modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts, often in the presence of a ligand, and can be performed at lower temperatures than the traditional, stoichiometric copper-mediated process. mdpi.comnih.gov

The Buchwald-Hartwig amination technology has been extended to C-O bond formation, providing a powerful palladium-catalyzed method for the synthesis of diaryl and alkyl aryl ethers. organic-chemistry.orgnumberanalytics.comyoutube.com This reaction is known for its high functional group tolerance and can be effective where the Williamson ether synthesis may fail. wikipedia.org

| Reaction | Catalyst System | Typical Solvents | Temperature Range (°C) | Advantages |

|---|---|---|---|---|

| Ullmann Condensation | CuI, Cu₂O, or CuO with a ligand (e.g., phenanthroline, N,N-dimethylglycine) | DMF, DMSO, Pyridine | 100-210 | Effective for a range of aryl halides; ligand development has improved conditions. nih.gov |

| Buchwald-Hartwig Ether Synthesis | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., XPhos, SPhos) | Toluene, Dioxane | 80-120 | High functional group tolerance, mild conditions, broad substrate scope. organic-chemistry.orgnumberanalytics.com |

Efficient Introduction and Transformation of the Primary Amine Moiety

The introduction of the primary amine is another pivotal step, with several methodologies available, each with its own set of advantages and challenges.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. acsgcipr.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 2-(3-fluoro-4-methylphenoxy)acetaldehyde with an ammonia (B1221849) source, followed by reduction of the in situ-formed imine. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. sciencemadness.org

| Reducing Agent | Ammonia Source | Solvent | Key Features |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Methanol (B129727) | Selective for the imine in the presence of the aldehyde. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia in Methanol | Dichloromethane, Methanol | Mild and highly selective; tolerates a wide range of functional groups. sciencemadness.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia | Ethanol, Methanol | "Green" approach, avoiding metal hydrides; requires pressure equipment. nih.govfrontiersin.org |

An alternative and common strategy for introducing a primary amine is through the reduction of a nitro group. This involves the initial synthesis of 1-(2-nitroethoxy)-3-fluoro-4-methylbenzene, which can be prepared via a Williamson ether synthesis between 3-fluoro-4-methylphenol and a 2-halo-1-nitroethane. The subsequent reduction of the nitro group to the amine is typically achieved through catalytic hydrogenation. commonorganicchemistry.comwku.eduncert.nic.in

The choice of catalyst is critical to ensure complete reduction of the nitro group without affecting other functional groups, such as the fluoro substituent on the aromatic ring. commonorganicchemistry.com

| Catalyst | Solvent | Pressure (H₂) | Temperature | Comments |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 1-5 atm | Room Temperature | Highly efficient and commonly used. commonorganicchemistry.com |

| Raney Nickel (Raney Ni) | Ethanol | 1-10 atm | Room Temperature - 50°C | A cost-effective alternative to palladium catalysts. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Ethanol, Acetic Acid | 1-3 atm | Room Temperature | Very active catalyst, may require milder conditions to avoid side reactions. |

The synthesis of primary amines can sometimes be challenging due to over-alkylation. Advanced strategies involving selective alkylation and dealkylation can provide a controlled route to the desired product. For instance, a primary amine can be selectively mono-alkylated under specific conditions that prevent the formation of the secondary amine. commonorganicchemistry.com Alternatively, a more complex amine can be synthesized and then selectively dealkylated to yield the primary amine. acsgcipr.org While not the most direct route for this specific target molecule, these methods are valuable tools in the synthetic chemist's arsenal.

Asymmetric Synthesis and Stereochemical Control for Related Chiral Analogs

The generation of enantiomerically pure compounds is crucial in pharmaceutical development, as different enantiomers can exhibit varied biological activities. For chiral analogs of this compound, several asymmetric synthesis strategies are employed to control stereochemistry.

Chiral Resolution: A classical and widely used method for separating racemic mixtures is chiral resolution. wikipedia.org This process typically involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.orgpharmtech.com After separation, the resolving agent is removed to yield the individual, pure enantiomers. wikipedia.org While effective, a significant drawback of this method is that it necessarily discards at least 50% of the starting material unless the unwanted enantiomer can be racemized and recycled. wikipedia.orgrsc.org

Asymmetric Synthesis with Chiral Auxiliaries: An alternative approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, enabling the formation of enantiomerically enriched products with high diastereoselectivity. nih.gov The auxiliary is later cleaved to reveal the desired chiral product. nih.gov This methodology provides high stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods represents a more atom-economical approach. Chiral ligands complexed with transition metals can catalyze reactions to produce a specific enantiomer preferentially. For example, chiral phosphine ligands have been used in the enantioselective synthesis of benzylic ethers. organic-chemistry.org Similarly, chiral Brønsted acids have been employed in the enantioselective synthesis of morpholinones, which can be precursors to chiral 1,2-amino alcohols. researchgate.net The field of asymmetric catalysis is rapidly advancing, with novel catalysts, including those based on N-heterocyclic carbenes (NHCs) and dual catalysis systems involving metallaphotoredox catalysis, offering new routes to complex chiral molecules. frontiersin.org

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomer formation. wikipedia.org | Well-established, applicable to many amines. pharmtech.com | Theoretical maximum yield of 50% for one enantiomer without a recycling process. rsc.org |

| Chiral Auxiliaries | Temporary use of a chiral molecule to direct stereoselectivity. nih.gov | High diastereoselectivity, predictable outcomes. nih.gov | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. frontiersin.org | High atom economy, small amount of catalyst needed, potential for high enantiomeric excess. frontiersin.org | Catalyst development can be complex and costly. |

One-Pot and Multicomponent Reaction Approaches for Analogous Systems

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot and multicomponent reactions (MCRs) are increasingly favored. nih.gov These strategies combine multiple reaction steps into a single operation without isolating intermediates.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org This reaction is highly convergent and possesses high atom economy, with the loss of only a water molecule. wikipedia.org The Ugi reaction is typically fast, often completing within minutes in polar aprotic solvents like DMF, though methanol has also been used successfully. wikipedia.orgyoutube.com Its mechanism involves the formation of an imine, which then reacts with the isocyanide and the carboxylic acid anion, followed by an irreversible Mumm rearrangement to yield the final product. wikipedia.orgnih.gov The versatility of the Ugi reaction allows for the creation of large chemical libraries for screening purposes by varying the four starting components. wikipedia.orgorganic-chemistry.org A variation, the Ugi-Smiles reaction, replaces the carboxylic acid with a phenol, which is particularly relevant for synthesizing phenoxy-containing structures. wikipedia.org

Another important MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. nih.gov This reaction can be adapted to synthesize complex nitrogen-containing heterocycles in a single pot. d-nb.info Similarly, the Strecker reaction , the first described MCR, synthesizes α-amino nitriles from an amine, a carbonyl compound, and a cyanide source, providing a direct route to α-amino acid precursors. nih.gov

| Reaction | Components | Product | Key Features |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide. wikipedia.org | α-Acylamino Amide. organic-chemistry.org | High convergence, atom economy, and speed. wikipedia.org |

| Mannich Reaction | Amine, Aldehyde, Active Hydrogen Compound. nih.gov | β-Amino Carbonyl Compound. | Forms C-C bonds via an iminium intermediate. nih.gov |

| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide. nih.gov | α-Amino Nitrile. nih.gov | Classical route to amino acid precursors. nih.gov |

Biocatalytic Pathways for Structural Homologs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure), reducing energy consumption and minimizing side reactions like racemization. mdpi.comresearchgate.net

Transaminases (TAs) , specifically ω-transaminases (ωTAs), are powerful biocatalysts for the synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess. nih.govnih.gov The process is attractive for industrial applications as it can replace routes that use heavy metals. nih.gov Libraries of ωTAs have been developed and screened to find suitable candidates for specific substrates, such as the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a key building block for anti-tumor drugs. nih.gov

Reductive Amination using Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): Reductive amination is a fundamental transformation for amine synthesis. wikipedia.org Biocatalytic reductive amination using IREDs or AmDHs has emerged as a sustainable industrial method. nih.govnih.gov These enzymes catalyze the reduction of an imine, formed in situ from a ketone and an amine, to produce the final amine product. nih.gov This approach has been scaled from milligram-level lab syntheses to ton-scale industrial production. nih.gov The use of enzymes provides high stereoselectivity, which is critical for producing single-enantiomer pharmaceuticals. wikipedia.org For example, a toolbox of reductive aminase (RedAm) enzymes has been used for the efficient synthesis of various N-alkylcyclohexylamines. researchgate.net

Process Optimization and Scalability Considerations in Academic Synthesis

Translating a synthetic route from a small-scale academic laboratory setting to a larger, more robust process requires careful optimization and consideration of scalability.

Process Optimization: Optimizing a reaction involves systematically varying parameters such as reactant concentration, solvent, temperature, and catalyst loading to maximize yield and purity while minimizing cost and waste. youtube.com Techniques like parallel synthesis, often aided by automated liquid handling systems, allow for the rapid screening of a large number of reaction conditions to identify the optimal parameters. youtube.com For scalable syntheses, factors such as the cost and availability of starting materials, the environmental impact of solvents, and the ease of product purification become critical. nih.govacs.org For instance, recent research has focused on developing scalable, transition-metal-free syntheses of aryl amines from readily available aryl chlorides, addressing the cost and toxicity concerns associated with some metal catalysts. nih.gov

Amine Functionalization and Amide/Urea/Carbamate (B1207046) Formation

The primary amine group in this compound is a key site for derivatization, readily undergoing reactions to form stable amide, urea, and carbamate linkages. These functional groups are prevalent in many biologically active molecules.

Amide Formation: The most common derivatization of primary amines is their conversion to amides through reaction with carboxylic acids. This transformation typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A variety of coupling agents can be employed for this purpose. masterorganicchemistry.comacs.org For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. masterorganicchemistry.com Alternatively, borate (B1201080) esters, such as B(OCH₂CF₃)₃, have been shown to be effective reagents for direct amidation under mild conditions. acs.orgnih.gov The reaction of this compound with a range of carboxylic acids (R-COOH) would yield a library of N-[2-(3-fluoro-4-methylphenoxy)ethyl]amides. It is important to note that direct thermal amidation by heating the amine and carboxylic acid is possible but often requires harsh conditions. masterorganicchemistry.com

Urea Formation: Substituted ureas can be synthesized from the primary amine through several methods. The most direct route involves the reaction with an isocyanate (R-N=C=O). commonorganicchemistry.comwikipedia.org This reaction is typically rapid and proceeds without the need for a catalyst. commonorganicchemistry.com For unsymmetrical ureas, the condensation of an amine with an isocyanate is a common strategy. wikipedia.org An alternative, greener approach involves the use of carbon dioxide. In the presence of a base like DBU, amines can react with CO₂ to form a carbamic acid intermediate, which can then be dehydrated to an isocyanate in situ and subsequently reacted with another amine to form a urea. acs.org

Carbamate Formation: Carbamates, which are esters of carbamic acid, can be readily prepared from this compound. A standard method involves the reaction of the amine with a chloroformate (R-O-CO-Cl) in the presence of a base to neutralize the HCl byproduct. wikipedia.orgtandfonline.com Another approach is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the Boc-protected carbamate, a common protecting group strategy in organic synthesis. organic-chemistry.org Modern methods also utilize carbon dioxide as a C1 source in a three-component coupling with an amine and an alkyl halide. nih.govacs.org

Table 1: Amine Functionalization Reactions

| Derivative | General Structure | Reagents and Conditions |

|---|---|---|

| Amide | R-CO-NH-CH₂CH₂-O-Ar | R-COOH, DCC/EDC or B(OCH₂CF₃)₃ masterorganicchemistry.comacs.orgnih.gov |

| Urea | R-NH-CO-NH-CH₂CH₂-O-Ar | R-NCO or CO₂, DBU, dehydrating agent commonorganicchemistry.comwikipedia.orgacs.org |

| Carbamate | R-O-CO-NH-CH₂CH₂-O-Ar | R-O-CO-Cl, base or CO₂, alkyl halide, base wikipedia.orgtandfonline.comacs.org |

Ar represents the 3-fluoro-4-methylphenyl group.

Synthesis of Heterocyclic Derivatives Incorporating the Ethanamine Linker

The this compound scaffold can be used to construct various heterocyclic systems. The ethanamine linker provides a flexible two-carbon unit that can be incorporated into different ring systems.

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A common synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). organic-chemistry.org To synthesize a pyrazole from the title compound, one could first convert the amine to a suitable precursor. For example, the corresponding phenoxyacetic acid could be used to build a β-ketonitrile, which upon reaction with hydrazine or a substituted hydrazine, would yield a 5-aminopyrazole derivative. beilstein-journals.orgchim.it

Oxazole (B20620) Derivatives: Oxazoles are five-membered rings containing an oxygen and a nitrogen atom. One classic synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. pharmaguideline.comcutm.ac.in Starting from this compound, one could first acylate the amine and then introduce a carbonyl group at the adjacent carbon. Another route is the reaction of an α-haloketone with an amide. pharmaguideline.comcutm.ac.in By transforming the ethanamine moiety into an α-halomethyl ketone and reacting it with an amide, an oxazole ring could be formed. There are numerous methods for oxazole synthesis, including those starting from α-amino acids or using isocyanides. organic-chemistry.orgnih.gov

Exploration of Linker Modifications for Structural Diversity

The ethanamine linker connecting the phenoxy ring and the primary amine can be modified to alter the compound's conformational flexibility and vectoral properties.

Homologation: The two-carbon linker could be extended to a three- or four-carbon chain (propanamine or butanamine derivatives). This can be achieved through multi-step synthetic sequences, for example, by starting with a corresponding propanol (B110389) or butanol derivative of the 3-fluoro-4-methylphenol.

Introduction of Rigidity: The flexibility of the linker can be constrained by incorporating it into a cyclic structure, such as a cyclopropane (B1198618) or aziridine (B145994) ring, or by introducing double or triple bonds.

Substitution on the Linker: Alkyl or other functional groups could be introduced on the carbon atoms of the ethanamine linker. For instance, a methyl group on the carbon alpha to the amine would introduce a chiral center, opening up possibilities for stereoselective synthesis.

Chemoenzymatic Transformations and Modifications

Enzymes offer a powerful tool for the selective modification of chemical compounds under mild conditions, particularly for introducing chirality.

Enzymatic Kinetic Resolution: The racemic this compound can be resolved into its constituent enantiomers through enzymatic kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose. acs.org In the presence of an acyl donor, the lipase will selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted amine and the newly formed amide, both in high enantiomeric excess. acs.orgacs.org

Transaminase Reactions: Transaminases are another class of enzymes that can be used for the synthesis of chiral amines. koreascience.krwikipedia.org They catalyze the transfer of an amino group from an amino donor to a ketone. google.com While this is more commonly used for the asymmetric synthesis of amines from prochiral ketones, ω-transaminases can also be used in the kinetic resolution of racemic amines. researchgate.netnih.gov The enzyme selectively deaminates one enantiomer, which can be coupled with other reactions to drive the equilibrium and achieve high enantiomeric purity of the remaining amine. researchgate.netmbl.or.kr

Table 3: Chemoenzymatic Modifications

| Transformation | Enzyme Class | Potential Outcome |

|---|---|---|

| Kinetic Resolution | Lipase (e.g., CALB) | Separation of (R)- and (S)-enantiomers via selective acylation acs.orgacs.org |

| Kinetic Resolution | Transaminase (ω-TA) | Separation of (R)- and (S)-enantiomers via selective deamination researchgate.netnih.gov |

Preclinical Biological Interaction Studies at the Molecular and Cellular Level

In Vitro Receptor Binding Affinity Profiling (e.g., Neurotransmitter Transporters)

No studies detailing the in vitro receptor binding affinity of 2-(3-Fluoro-4-methylphenoxy)ethan-1-amine for neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (5-HTT), have been published.

However, research on related compounds provides insights into how structural modifications can influence binding affinity. For instance, studies on derivatives of methylphenidate have shown that substitutions on the phenyl ring can significantly alter their affinity for monoamine transporters. Generally, these derivatives exhibit a higher affinity for DAT and NET compared to 5-HTT. google.com The position of the substituent is crucial; for example, substitution at the para position of the phenyl ring often maintains or increases affinity for the dopamine transporter. google.com

Furthermore, investigations into fluorinated phenylethylamine derivatives have revealed their potential to interact with dopamine receptors. One study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives demonstrated measurable binding affinities for both D1 and D2 dopamine receptor subtypes. google.com The parent amine showed a slightly lower affinity for D1 and D2 receptors compared to dopamine itself. google.com Interestingly, N-alkylation of this compound led to a decrease in D1 receptor affinity but a significant increase in D2 receptor affinity, with an isomeric version showing approximately 65 times more selectivity for D2 over D1 sites. google.com

These findings underscore the importance of specific structural features in determining receptor binding profiles and suggest that this compound could potentially interact with these or other CNS targets. However, without direct experimental data, its specific binding profile remains unknown.

Enzyme Inhibition and Activation Assays (e.g., SphK1 inhibitors)

There is no publicly available data on the ability of this compound to inhibit or activate enzymes, including sphingosine (B13886) kinase 1 (SphK1).

The field of SphK1 inhibition is an active area of research, with several potent and selective inhibitors identified. These inhibitors, such as PF-543, SKI-178, SLP7111228, and VPC96091, often feature distinct structural motifs, such as pyrrolidine (B122466) or pyrazole (B372694) cores, that are not present in this compound. nih.gov Sphingosine kinase is a key enzyme in the sphingolipid metabolic pathway, catalyzing the formation of the signaling molecule sphingosine-1-phosphate (S1P). google.com The inhibition of SphK1 is being explored for its therapeutic potential in various diseases. nih.govgoogleapis.com Given the structural differences between known SphK1 inhibitors and the target compound, it is difficult to predict any potential inhibitory activity without dedicated enzymatic assays.

Cellular Pathway Modulation Investigations (e.g., cell proliferation, apoptosis without disease context)

No studies have been published that investigate the effects of this compound on cellular pathways such as cell proliferation or apoptosis.

Research into other fluorinated compounds has demonstrated the potential for such molecules to influence these fundamental cellular processes. For example, certain acetylated fluoro-analogs of D-glucosamine and D-galactosamine have been shown to possess anti-proliferative properties in vitro. google.com Specifically, some of these compounds inhibited the growth of various cancer cell lines. google.com The mechanisms behind these effects are thought to be related to the perturbation of glycan biosynthesis. google.com

Apoptosis, or programmed cell death, is another critical cellular pathway that can be modulated by small molecules. Standard assays to investigate apoptosis include the use of reagents like NucView® 488 Caspase-3 Substrate and Annexin V, which allow for the detection of key apoptotic events such as caspase-3 activation and the translocation of phosphatidylserine. google.com To date, no such investigations have been reported for this compound.

Target Engagement Studies in Cell-Free Systems

There is no information available from published literature or patents regarding target engagement studies of this compound in cell-free systems. Such studies are crucial for confirming the direct interaction between a compound and its putative molecular target without the complexity of a cellular environment.

Mechanistic Characterization of Bio-Molecular Interactions

No mechanistic studies characterizing the biomolecular interactions of this compound have been reported. Understanding the precise molecular interactions, such as the specific amino acid residues involved in a binding pocket or the conformational changes induced in a target protein, is fundamental to elucidating a compound's mechanism of action. High-resolution structural techniques, like X-ray crystallography or cryo-electron microscopy, are often employed for this purpose. For example, the structure of the human dopamine transporter has been resolved in complex with inhibitors, revealing the specific binding sites and the conformational state stabilized by these molecules.

In Vivo Animal Model Studies for Target Validation and Mechanistic Insight (excluding therapeutic efficacy or adverse effects)

No in vivo animal studies have been published that focus on the target validation or provide mechanistic insights into the action of this compound. Such studies are essential for understanding the physiological effects of a compound and confirming that its interaction with a specific target, as observed in vitro, translates to a biological response in a living organism. These studies often involve the administration of the compound to animals and subsequent analysis of tissue-specific target occupancy, downstream signaling events, or changes in biomarkers related to the target's function.

Role of 2 3 Fluoro 4 Methylphenoxy Ethan 1 Amine As a Synthetic Intermediate for Advanced Molecules

Precursor in the Development of Radioligands for Positron Emission Tomography (PET)

The structural core of 2-(3-Fluoro-4-methylphenoxy)ethan-1-amine is highly relevant to the synthesis of radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique used to visualize and quantify biological processes in vivo. The amine group provides a reactive handle for introducing the radioisotope-bearing moiety, while the fluoro-methyl-phenoxy group can be tailored to achieve high affinity and selectivity for a specific biological target.

A significant application is in the development of ligands for the Translocator Protein 18 kDa (TSPO), a biomarker for neuroinflammation. nih.gov Research has focused on creating analogs of the known TSPO ligand ER176. By replacing substituents on the core structure, scientists aim to develop radioligands with improved properties, such as labeling with the longer-lived fluorine-18 (B77423) isotope. nih.gov For instance, new fluoro and trifluoromethyl analogs of ER176 have been synthesized and shown to possess high affinity for TSPO with low sensitivity to human genotype variations. nih.gov

In one study, a series of fluorine-containing ligands were developed and screened. The 3-fluoro analog of [11C]ER176, which shares a similar substitution pattern with the title compound, demonstrated particularly promising imaging properties in mice. nih.gov These ligands were synthesized from novel homochiral synthons and showed excellent in vitro properties for PET radioligand development. nih.gov The high affinity of these compounds for TSPO is demonstrated by their low nanomolar Ki values. nih.gov

| Compound | Target | Ki (nM) - Rat Kidney | Ki (nM) - Human U87MG cells |

|---|---|---|---|

| 3-fluoro analog (3b) | TSPO | 2.51 | 2.12 |

| 3-trifluoromethyl analog (3e) | TSPO | 1.44 | 1.19 |

Building Block for Complex Natural Product and Drug Scaffold Synthesis

The this compound structure represents a key building block for the synthesis of more elaborate molecules, including drug scaffolds. The primary amine is a nucleophilic center that can readily participate in a wide range of chemical reactions, such as amide bond formation, reductive amination, and arylation, allowing for its incorporation into larger, more complex structures. The fluorinated phenoxy portion of the molecule is crucial for modulating physicochemical properties like lipophilicity, metabolic stability, and binding affinity to biological targets.

For example, related structures such as fluorinated pyrazolylamines are synthesized through the reaction of an acyl chloride with fluoroacetonitrile, followed by ring closure with hydrazine (B178648). researchgate.net This methodology allows for the creation of a variety of pyrazole (B372694) derivatives with diverse steric and electronic properties. researchgate.net These pyrazoles can then serve as foundational scaffolds for further synthetic elaboration into potential therapeutic agents. The versatility of this approach demonstrates how a core amine-bearing structure can be a starting point for generating a wide array of complex heterocyclic compounds.

Application in Combinatorial Chemistry for Library Generation

In modern drug discovery, combinatorial chemistry is employed to rapidly generate large libraries of related compounds for high-throughput screening. The this compound scaffold is well-suited for this purpose. Its reactive amine handle allows it to be systematically combined with a diverse set of reactants, such as carboxylic acids, aldehydes, or sulfonyl chlorides, in an array-like fashion.

This approach was demonstrated in the synthesis of a small library of pyrazolo[1,5-a]pyrimidines. researchgate.net Starting from a 3-amino-4-fluoropyrazole intermediate, which is structurally analogous to the title compound in its possession of a reactive amine and a fluorinated ring, a variety of derivatives were synthesized. researchgate.net This highlights the utility of such fluorinated amine building blocks in generating a multitude of distinct molecules from a common core, significantly accelerating the process of discovering new lead compounds with desired biological activities.

Scaffold for the Design of Novel Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of that target's function in a biological system. The this compound structure provides an excellent starting scaffold for designing such probes.

The development of PET radioligands for TSPO is a prime example of this application. nih.gov In this context, the molecule acts as a probe to investigate the presence and density of TSPO, which is an indicator of neuroinflammation in the brain. nih.gov The core structure is responsible for crossing the blood-brain barrier and binding to the target, while the attached radioisotope (like Carbon-11 or Fluorine-18) provides the signal for detection by the PET scanner. nih.gov By modifying the substituents on the phenoxy ring, researchers can fine-tune the probe's selectivity, affinity, and pharmacokinetic properties to create highly effective tools for biological research and medical diagnostics.

Structure Activity Relationship Sar Methodologies for 2 3 Fluoro 4 Methylphenoxy Ethan 1 Amine Derived Structures

Systematic Substitution Effects on the Fluorinated Phenoxy Moiety

The phenoxy ring of 2-(3-fluoro-4-methylphenoxy)ethan-1-amine is a critical component for molecular recognition, and alterations to its substitution pattern can significantly modulate biological activity. The existing 3-fluoro and 4-methyl groups confer specific electronic and steric properties that influence binding affinity and metabolic stability.

The introduction of a fluorine atom is a common strategy in drug design. nih.gov Its high electronegativity can alter the acidity of nearby functional groups and create favorable electrostatic interactions with biological targets. nih.gov The fluorine atom at the meta-position (position 3) in the phenoxy ring acts as a strong electron-withdrawing group, which can influence hydrogen bonding and electrostatic interactions. mdpi.com Furthermore, replacing a hydrogen atom with fluorine can block metabolic hotspots, potentially increasing the half-life of the compound. mdpi.com

The methyl group at the para-position (position 4) is an electron-donating group that adds steric bulk. This can enhance hydrophobic interactions within a receptor's binding pocket. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic environment on the aromatic ring that can be fine-tuned for optimal target engagement.

Systematic substitution on this moiety would involve exploring:

Alternative Halogens: Replacing the fluorine with chlorine or bromine would increase the size and alter the electronic properties, which could impact binding.

Different Alkyl Groups: Varying the size of the alkyl group at the 4-position (e.g., ethyl, isopropyl) would probe the steric tolerance of the binding site.

Positional Isomerism of Substituents: Moving the fluoro and methyl groups to other positions on the phenoxy ring would likely have a profound impact on activity, as discussed in section 7.4.

Additional Substituents: The introduction of other functional groups, such as hydroxyl or methoxy (B1213986) groups, could introduce new hydrogen bonding opportunities.

An illustrative data table based on general SAR principles for phenoxy derivatives is presented below.

| Ring Position | Substituent | Expected Impact on Activity | Rationale |

| 3 | -F (Fluorine) | Potentially enhancing | Electron-withdrawing, can improve electrostatic interactions and block metabolism. mdpi.com |

| 4 | -CH₃ (Methyl) | Potentially enhancing | Increases lipophilicity and can form favorable hydrophobic interactions. |

| 2 | -Cl (Chlorine) | Variable | Increases size and alters electronics; ortho-substitution can be potent for some targets. nih.gov |

| 4 | -CF₃ (Trifluoromethyl) | Potentially enhancing | Strong electron-withdrawing group, increases lipophilicity and metabolic stability. mdpi.com |

| 3,4 | -OH (Hydroxyl) | Variable | Can act as hydrogen bond donors/acceptors, impacting binding. nih.gov |

Influence of Amine Chain Length and Branching on Molecular Recognition

The ethan-1-amine side chain is another key pharmacophoric element. Its length, flexibility, and the nature of the amine group are critical for proper orientation within a binding site and for forming essential interactions, such as salt bridges.

For many biologically active phenoxy-alkanamine compounds, the length of the alkyl chain connecting the phenoxy ring to the amine is a determining factor for potency. A two-carbon (ethyl) chain, as present in the parent compound, is a common motif. However, modifications can lead to significant changes in activity.

Chain Length: Elongating the chain to a propyl or butyl group, or shortening it to a methyl group, would alter the distance between the phenoxy ring and the amine. This can disrupt the optimal positioning required for simultaneous interaction with different regions of a receptor. Studies on related compounds have shown that a four-carbon bridge can sometimes be more effective than a two- or three-carbon one. nih.gov

Branching: Introducing methyl or other small alkyl groups on the ethyl chain (e.g., at the alpha or beta position to the amine) would restrict conformational flexibility. This can be beneficial if it locks the molecule into a bioactive conformation, but detrimental if it prevents the necessary alignment for binding.

Amine Substitution: The primary amine is a key site for protonation and ionic bonding. N-alkylation to form secondary or tertiary amines would alter the basicity and steric profile. In some related series, tertiary amines have shown improved activity. nih.gov

The following table illustrates potential effects of amine chain modifications based on general SAR principles.

| Modification | Example Structure | Expected Impact on Activity | Rationale |

| Chain Extension | 2-(3-Fluoro-4-methylphenoxy)propan-1-amine | Variable | Alters distance between key pharmacophoric groups. |

| Chain Shortening | 1-(3-Fluoro-4-methylphenoxy)methanamine | Likely decrease | May not provide sufficient spacing for optimal receptor interactions. |

| Alpha-Branching | 2-(3-Fluoro-4-methylphenoxy)-1-methylethan-1-amine | Variable | Restricts conformation; can be beneficial or detrimental depending on the target. |

| N-Methylation | N-Methyl-2-(3-fluoro-4-methylphenoxy)ethan-1-amine | Variable | Alters basicity and steric bulk around the nitrogen. nih.gov |

Stereochemical Requirements for Optimal Biological Interactions

The introduction of a chiral center into the molecule can lead to enantiomers with significantly different biological activities. Chirality can be introduced by substitution on the ethanamine chain, for example, by adding a methyl group at the alpha-position to the amine, creating 2-(3-fluoro-4-methylphenoxy)-1-methylethan-1-amine.

It is a well-established principle in pharmacology that biological systems, being chiral themselves, often exhibit stereoselectivity towards chiral ligands. nih.gov One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all. researchgate.net In some cases, the "inactive" enantiomer can even have off-target effects.

The stereochemical requirements for optimal interaction would depend on the specific topology of the target binding pocket. Molecular modeling can be a valuable tool to predict which enantiomer is more likely to be active by simulating the fit of each stereoisomer into a model of the receptor. The differential activity of stereoisomers can provide crucial information about the three-dimensional nature of the binding site. mdpi.com

| Enantiomer | Hypothetical Activity | Rationale for Potential Difference |

| (R)-enantiomer | More Active | The spatial arrangement of the amine, phenoxy ring, and the chiral center substituent may perfectly complement the binding site. |

| (S)-enantiomer | Less Active | The mirror image arrangement may result in steric clashes with the receptor or an inability to form key interactions. |

Positional Isomerism and its Impact on Binding Profiles

Positional isomerism of the substituents on the phenoxy ring is expected to have a dramatic effect on the binding profile of the molecule. The current 3-fluoro, 4-methyl arrangement is just one of several possibilities. Moving these groups can alter the molecule's shape, dipole moment, and the specific regions of the ring available for interaction.

For example, moving the fluorine to the 2-position (ortho) would place it adjacent to the ether linkage, which could influence the conformation of the side chain through steric or electronic effects. Placing the methyl group at the 2- or 3-position would similarly alter the steric profile of the ring.

The relative position of interacting rings and their substituents can significantly change the nature of the substituent effect. nih.govresearchgate.net The interaction energy is sensitive to the location of substituents and the orientation of the aromatic rings. rsc.org Therefore, a systematic synthesis and evaluation of positional isomers is a critical step in SAR studies.

| Isomer | Potential Impact on Binding | Rationale |

| 2-Fluoro-4-methylphenoxy | Significant change | Ortho-fluoro may influence side-chain conformation and alter electronic interactions. |

| 3-Methyl-4-fluorophenoxy | Significant change | Reverses the electronic and steric properties at positions 3 and 4, likely altering binding interactions. |

| 2-Methyl-5-fluorophenoxy | Significant change | Alters the overall shape and electronic distribution of the phenoxy ring. |

Application of SAR in the Rational Design of Novel Analogs

The ultimate goal of SAR studies is to provide a roadmap for the rational design of new and improved molecules. nih.govnih.govresearchgate.net By systematically gathering data on how structural changes affect biological activity, a medicinal chemist can build a predictive model. This model, which can be qualitative or quantitative (QSAR), guides the design of the next generation of analogs.

For this compound derivatives, the SAR data would inform several key design considerations:

Optimizing Ring Substitution: If the initial SAR suggests that electron-withdrawing groups are beneficial, new analogs might incorporate substituents like trifluoromethyl or cyano groups. mdpi.com

Fine-Tuning the Side Chain: If the ethanamine chain length is found to be optimal, efforts might focus on subtle modifications like N-alkylation or the introduction of small, conformationally restricting groups.

Exploiting Stereochemistry: If a particular stereoisomer shows significantly higher activity, synthetic routes would be developed to produce that enantiomer specifically.

Scaffold Hopping: In some cases, the phenoxy ring might be replaced with a bioisosteric heterocyclic ring (e.g., pyridine, thiophene) to explore new chemical space and potentially improve properties like solubility or patentability.

The rational design process is iterative. New compounds are designed based on existing SAR, synthesized, and then tested. The new data are then used to refine the SAR model, leading to a cycle of design, synthesis, and testing that progressively moves towards a candidate molecule with the desired biological profile.

Future Research Directions and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline is revolutionizing how new molecules are designed and evaluated. nih.govresearchgate.net These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capacity, thereby accelerating the discovery process and reducing costs. nih.govresearchgate.net For a compound like 2-(3-Fluoro-4-methylphenoxy)ethan-1-amine, AI and ML can be applied at multiple stages.

Initially, these technologies can be used to prioritize promising drug targets and subsequently screen virtual libraries containing thousands or millions of related phenoxyethanamine derivatives. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling, a key ML application, predicts the biological activity of molecules based on their chemical structure. koehn.ai By training neural networks on existing data, researchers can predict the efficacy and potential toxicity of novel analogs of this compound before they are synthesized, allowing for a more rational and targeted design approach. researchgate.netkoehn.ai Furthermore, AI algorithms can help in repurposing existing drugs by identifying new potential therapeutic uses based on molecular data. wiley.com The application of explainable AI (XAI) is also becoming crucial, as it provides insights into the "black box" of ML models, helping scientists understand why a particular prediction was made and fostering more rational drug design. koehn.ai

Table 1: Applications of AI/ML in the Design and Prediction of Phenoxyethanamine Derivatives

| AI/ML Method | Application in Drug Discovery | Relevance for this compound |

| Machine Learning (ML) | Develops and evolves based on experience to identify patterns in large datasets. researchgate.net | Predicting structure-activity relationships (SAR) for new analogs. |

| Deep Learning (DL) | A subset of ML using neural networks with many layers to analyze complex data. nih.gov | Building predictive models for toxicity and pharmacokinetic properties. |

| QSAR Modeling | Predicts the biological activity of molecules based on their physicochemical properties. koehn.ai | Guiding the synthesis of derivatives with improved potency and selectivity. |

| High-Throughput Virtual Screening (HTVS) | Computationally screens large libraries of compounds against a biological target. nih.gov | Identifying novel phenoxyethanamine scaffolds with high binding affinity. |

| Explainable AI (XAI) | Provides transparency into how ML models arrive at their predictions. koehn.ai | Understanding which molecular features contribute to predicted activity. |

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

The synthesis of complex molecules like this compound involves multiple steps where precise control over reaction conditions is critical for yield and purity. Process Analytical Technology (PAT) has emerged as a key framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality attributes. nih.govamericanpharmaceuticalreview.com The adoption of advanced analytical techniques for real-time monitoring can provide deeper process understanding, leading to improved efficiency and reproducibility. jocpr.com

Techniques such as in-situ Raman, Near-Infrared (NIR), and Mid-IR spectroscopy can monitor the concentration of reagents, intermediates, and products directly within the reaction vessel without the need for sampling. americanpharmaceuticalreview.comjocpr.com For multi-step syntheses, such as those common in pharmaceutical production, a combination of orthogonal analytical tools like Nuclear Magnetic Resonance (NMR), UV/Vis spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC) can be integrated into a continuous flow setup. nih.govscispace.comresearchgate.net This allows for the quantification of desired products, intermediates, and impurities at multiple points along the synthetic pathway in real time. nih.govscispace.com This data-rich approach facilitates rapid process optimization and ensures consistent product quality. jocpr.com

Table 2: Advanced Analytical Techniques for Real-Time Synthesis Monitoring

| Analytical Technique | Principle | Application in Synthesis of this compound |

| UHPLC | High-resolution separation of complex mixtures. jocpr.com | Final quantification of product purity and impurity profiling. nih.govresearchgate.net |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Monitoring key transformations, such as the formation of the ether linkage. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules. | Tracking the progress of specific functional group conversions. nih.govresearchgate.net |

| UV/Vis Spectroscopy | Measures the absorption of ultraviolet or visible light. | Monitoring reactions involving chromophoric species. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. jocpr.com | Detecting and quantifying impurities and degradation products online. americanpharmaceuticalreview.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. jocpr.com | In-situ monitoring of polymorphic forms during crystallization. americanpharmaceuticalreview.com |

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The pharmaceutical industry is increasingly focusing on green chemistry principles to reduce its environmental footprint. nih.gov This involves designing synthetic routes that are more atom-economical, use less hazardous substances, and are derived from renewable feedstocks. rsc.orgrsc.orgresearchgate.net For the synthesis of amines like this compound, several sustainable strategies can be explored.

Traditional methods for amine synthesis often rely on alkyl halides and stoichiometric reagents, which can generate significant waste and have poor atom economy. rsc.org Modern catalytic methods offer greener alternatives. rsc.org One such approach is "hydrogen borrowing" or catalytic amination of alcohols, which uses an alcohol as the alkylating agent and produces water as the only byproduct, representing a highly atom-efficient process. rsc.orgrug.nl This could be applied to the synthesis of the target compound by reacting 3-fluoro-4-methylphenol (B1304798) with a suitable amino alcohol precursor under catalytic conditions. Another strategy is the reductive amination of carbonyl compounds, which can be performed in a one-pot process starting from readily available and inexpensive nitro compounds. researchgate.net The use of eco-friendly solvents like water-ethanol mixtures and energy-efficient methods like microwave irradiation can further enhance the sustainability of the synthesis. nih.gov

Table 3: Comparison of Synthetic Approaches for Amines

| Approach | Description | Advantages | Disadvantages |

| Classical Methods (e.g., Gabriel Synthesis) | Use of alkyl halides as starting materials. rsc.org | Well-established procedures. | Low atom economy, use of hazardous reagents, stoichiometric waste. rsc.org |

| Catalytic Amination of Alcohols | Direct reaction of an alcohol with an amine, catalyzed by a transition metal. rsc.orgrug.nl | High atom economy, water is the only byproduct, potentially uses renewable feedstocks. researchgate.net | May require specific and sometimes expensive catalysts. |

| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. rsc.org | Versatile, can be performed as a one-pot reaction from nitro compounds. researchgate.net | Requires a stoichiometric reducing agent. |

| Buchwald-Hartwig/Ullmann Reactions | Catalytic coupling of an aryl halide with an amine. rsc.org | Efficient and powerful for forming C-N bonds. | Utilizes halide substrates, which negatively impacts atom economy. rsc.org |

Deeper Mechanistic Elucidation of Biological Interactions through Advanced Biophysical Methods

A thorough understanding of how a small molecule interacts with its biological target is fundamental to drug discovery. nih.govnih.gov Advanced biophysical methods provide detailed insights into binding affinity, kinetics, thermodynamics, and stoichiometry, which are crucial for optimizing a lead compound. nih.gov These techniques are essential for validating hits from initial screens and characterizing the mechanism of action of compounds like this compound. youtube.com

A suite of biophysical tools can be employed to build a comprehensive picture of the molecular recognition process. nih.gov For instance, Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) can measure the on- and off-rates of binding, providing kinetic information. youtube.comacs.org Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, yielding thermodynamic parameters such as enthalpy and entropy. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can identify the specific atoms involved in the interaction and detect conformational changes in both the protein and the small molecule upon binding. youtube.com These methods, often used in concert, provide a crisp understanding of whether a compound is a good starting point for further development. youtube.com

Table 4: Biophysical Methods for Studying Protein-Ligand Interactions

| Method | Information Provided | Key Advantage |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D). nih.gov | Real-time, label-free analysis of binding events. youtube.com |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Provides a complete thermodynamic profile of the interaction in solution. |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes, and weak interactions. nih.gov | Can provide atomic-level resolution of the binding interface. youtube.com |

| Mass Spectrometry (MS) | Confirmation of covalent binding, identification of binding site. nih.gov | High sensitivity and ability to analyze complex mixtures. |

| Biolayer Interferometry (BLI) | Binding kinetics and affinity. acs.org | Increased throughput and easier handling compared to SPR. acs.org |

Multidisciplinary Research Collaborations for Comprehensive Understanding

The journey of a compound from a laboratory curiosity to a potential therapeutic is a complex endeavor that no single discipline can navigate alone. acs.org Modern drug discovery is an inherently multidisciplinary enterprise requiring close collaboration between experts in various fields. researchgate.netazolifesciences.com To fully explore the potential of this compound, fostering a collaborative research environment is essential.

This involves creating teams that include synthetic and medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians. acs.orgjobs.ac.uk Chemists design and synthesize novel analogs, while biologists and pharmacologists test their efficacy and mechanism of action in cellular and in vivo models. acs.org Bioinformaticians and computational chemists use AI and modeling to guide the design process and analyze large datasets. azolifesciences.com Partnerships between academic institutions, which often drive early-stage discovery, and pharmaceutical companies, which have the resources for later-stage development, are particularly crucial. acs.orgresearchgate.netazolifesciences.com Such collaborations bridge the gap between basic research and practical application, ensuring that promising compounds are effectively translated into viable candidates. acs.org

Table 5: Roles of Different Disciplines in Drug Discovery

| Discipline | Key Contributions | Collaborative Function |

| Medicinal Chemistry | Design and synthesis of novel compounds, structure-activity relationship (SAR) studies. jobs.ac.uk | Works with biologists to optimize potency and with computational chemists to refine designs. acs.org |

| Biology/Pharmacology | Target identification and validation, in vitro and in vivo efficacy testing. acs.org | Provides feedback to chemists on compound performance, works with clinicians on translational studies. |

| Computational Science/Bioinformatics | Virtual screening, predictive modeling (AI/ML), data analysis. azolifesciences.com | Guides synthetic priorities, helps interpret large-scale biological data. |

| Process Chemistry | Development of scalable and sustainable synthetic routes. nih.gov | Collaborates with analytical chemists to implement real-time monitoring. |

| Clinical Science | Design and execution of clinical trials. | Translates preclinical findings into human studies, provides clinical context to the research team. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.